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Introduction

Atom Probe Tomography (APT) is a powerful microscopy technique that provides three-
dimensional (3D) chemical and structural analysis at the atomic scale.[1] With its unique ability
to deliver sub-nanometer spatial resolution and high compositional sensitivity for all elements,
including light ones, APT has become an indispensable tool in materials science.[2][3] This
guide delves into the core principles, experimental methodologies, and diverse applications of
APT, offering a comprehensive resource for researchers and professionals in materials science
and related fields. The technique relies on the field evaporation of individual atoms from a
needle-shaped specimen, which are then identified by time-of-flight mass spectrometry.[4] This
process allows for the 3D reconstruction of millions of atoms, providing unprecedented insights
into the nanoscale features of materials.[1]

Core Principles of Atom Probe Tomography

The fundamental principle of APT involves the controlled removal of atoms from a sharp
specimen tip (with a radius of less than 100 nm) by applying a high electric field.[2] This
process, known as field evaporation, is triggered by either voltage or laser pulses.[3] The
evaporated ions are then projected onto a position-sensitive detector.

The key aspects of the technique are:
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» Time-of-Flight Mass Spectrometry: The chemical identity of each ion is determined by
measuring its time-of-flight from the specimen to the detector. This allows for the
identification of all elements and their isotopes.[4]

» Position-Sensitive Detection: The detector records the X, y position of each ion impact. The
z-coordinate (depth) is determined from the sequence of ion evaporation events.[2]

» 3D Reconstruction: By combining the time-of-flight and position information for millions of
ions, a 3D atomic map of the analyzed volume is reconstructed.[5]

The following diagram illustrates the fundamental workflow of an Atom Probe Tomography
experiment.
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Caption: General workflow of an Atom Probe Tomography experiment.
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Experimental Protocols

Precise and careful sample preparation is critical for successful APT analysis. The two primary
methods for preparing the required needle-shaped specimens are Focused lon Beam (FIB)
milling and electropolishing.

Focused lon Beam (FIB) Preparation

FIB is a versatile technique for site-specific sample preparation from a wide range of materials.
[6] The standard lift-out procedure is commonly used.[7]

Detailed Methodology for Standard FIB Lift-Out:

e Region of Interest (ROI) Identification: The specific area of interest on the bulk sample is
identified using the Scanning Electron Microscope (SEM) component of the FIB-SEM
system.

» Protective Layer Deposition: A layer of platinum or tungsten is deposited over the ROI to
protect it from ion beam damage during milling.[7]

e Trench Milling: A focused beam of gallium ions is used to mill trenches on either side of the
protected ROI, creating a thin lamella.

« Lift-Out: A micromanipulator is used to attach to the lamella, which is then cut free from the
bulk sample.

e Mounting: The extracted lamella is transferred and attached to a specialized sample holder,
often a silicon microtip post array.[8]

e Annular Milling: The lamella is then sharpened into a needle shape with a tip radius of less
than 100 nm using a series of annular milling patterns with progressively smaller inner and
outer radii.[8] This step is crucial for achieving the necessary geometry for field evaporation.

e Low-kV Cleaning: A final cleaning step using a low-energy ion beam is performed to remove
any amorphous layer or implanted gallium from the specimen apex.[9]

The following diagram illustrates the FIB lift-out and sharpening process.
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Caption: Workflow for APT sample preparation using Focused lon Beam.
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Electropolishing

Electropolishing is a well-established technique for preparing APT specimens from conductive
materials, particularly metals and alloys.[10]

Detailed Methodology for Electropolishing Aluminum Alloys:

« Initial Shaping: A small rod or wire of the aluminum alloy is mechanically shaped to a rough
point.

o Electrolyte Preparation: A suitable electrolyte is prepared. For aluminum alloys, a common
electrolyte is a mixture of perchloric acid and ethanol, often cooled to low temperatures.[11]
Safer, alternative electrolytes using ethylene glycol and sodium chloride are also being
developed.[12]

» Electropolishing Cell: The specimen is made the anode in an electrochemical cell, with a
cathode (often stainless steel).

e Polishing: A controlled voltage is applied, leading to the preferential dissolution of material
from the surface asperities, resulting in a smooth and sharp tip.[10] The voltage and
temperature must be carefully controlled to achieve the desired surface finish.[10]

e Rinsing and Drying: The polished tip is thoroughly rinsed to remove any residual electrolyte
and then dried.[10]

Data Presentation: Quantitative Analysis

APT provides precise quantitative compositional data at the nanoscale. The following tables
summarize representative quantitative data obtained by APT from various materials systems.

Table 1: Elemental Composition of Precipitates in a Maraging Stainless Steel
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Phase Fe (at. %0) Cr (at. %)

Co (at. %) Ni (at. %) Mo (at. %) Al (at. %)

B-NiAl Present -

- Partitioned - Partitioned

Laves - Partitioned

- - Partitioned -

Sigma Partitioned Partitioned

Data
sourced
from a
study on a
novel
maraging
stainless
steel.[13]

Table 2: Composition of y and y' Phases in René 108 Ni-Based Superalloy
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Segregation

Element y Phase (wt. %) y' Phase (wt. %) .
Coefficient (k)

Ni Bal. Bal. -

Cr High Low <1

Co High Low <1

Mo High Low <1

W High Low <1

Al Low 8.8-11.9 >1

Ti Low High >1

Ta Low High >1

Hf Low High >1

Data from a study on
the characterization of
Y’ precipitates in a
cast Ni-based

superalloy.[14]

Table 3: Dopant Distribution in Semiconductor Devices

© 2025 BenchChem. All rights reserved. 8/17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7288281/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory (APT)

Check Availability & Pricing

. Concentration .
DevicelFeature Dopant Key Observation
Range

. . ) APT provides detailed
Varies with device

SiGe HBT Boron (in base) . profiles within
Wi
individual devices.[15]

Indicates high dopant
- ) Decreases from - i
Silicon Nanowires Phosphorus diffusion during
surface to core
growth.[16]

Doping concentrations
in semiconductors can
range from light
(103 cm=3) to
heavy/degenerate
(>10718 cm™3).[17]

Table 4: Isotopic Analysis of Reference Zircon GJ-1

Isotope System Observation Significance

o Provides evidence for the
Homogeneous distribution of o )
U-Th-Pb validity of Pb-Pb ages obtained
Pb, Y, and Hf )
by other techniques.[18]

Establishes it as a reliable
Concordant U-Pb age of _
U-Pb reference material for U-Pb
337.13+0.37 Ma _
dating.[19]

APT enables nanoscale
isotopic analysis, crucial for

geochronology.[20][21]

Data Reconstruction and Analysis

The raw data collected during an APT experiment (ion sequence, time-of-flight, and detector
positions) must be processed to generate a 3D atomic reconstruction.[5] This involves a series
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of computational steps to convert the raw data into a spatially and chemically resolved atom
map.[22]

The following diagram outlines the key steps in the data reconstruction and analysis workflow.
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Caption: Workflow for APT data reconstruction and analysis.
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Key reconstruction parameters include the field factor (kf), image compression factor (§), and
detector efficiency (n).[23] Once the 3D atom map is generated, various analytical tools can be
employed to extract quantitative information, such as concentration profiles, proximity
histograms (proxigrams) for interface analysis, and statistical analyses to characterize
clustering and segregation phenomena.[3]

Applications in Materials Science

APT has a broad range of applications across various classes of materials.

Metallurgy

In metallurgy, APT is extensively used to study precipitation, segregation to grain boundaries
and dislocations, and phase transformations in steels, nickel-based superalloys, aluminum
alloys, and other metallic systems.[24][25] This information is crucial for understanding the
relationship between microstructure and mechanical properties.

Semiconductors

For the semiconductor industry, APT is a vital tool for failure analysis and process
development.[26][27][28] It enables the 3D mapping of dopant distributions, the
characterization of interfaces in complex device structures like FINFETs, and the detection of
impurities and defects at the nanoscale.[15][29]

Geology and Geochronology

In the geosciences, APT allows for the nanoscale analysis of trace elements and isotopic ratios
in minerals such as zircon.[20][21] This provides invaluable information for geochronology and
for understanding geological processes at a fundamental level.[18]

Energy Materials

APT is increasingly being applied to the study of energy materials, including batteries and
catalysts. Cryogenic APT, in particular, enables the analysis of frozen liquid-solid interfaces,
providing insights into the electrochemical processes occurring in batteries.[30][31]

Biomaterials
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The application of APT to biomaterials is a growing field. It is used to study the composition and
structure of bio-interfaces, biomineralization processes, and the interaction of materials with
biological systems.

Correlative Techniques

To obtain a more complete understanding of a material's structure and properties, APT is often
used in conjunction with other microscopy techniques, most notably Transmission Electron
Microscopy (TEM). Correlative TEM-APT allows for the characterization of the same region of
interest with both techniques, providing complementary information on crystallography (from
TEM) and atomic-scale chemistry (from APT).[30][32]

The diagram below illustrates a typical workflow for correlative TEM and APT analysis.
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Caption: Workflow for correlative TEM and APT analysis.

Conclusion

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.benchchem.com/product/b1257819?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory (APT)

Check Availability & Pricing

Atom Probe Tomography has emerged as a cornerstone technique in modern materials
science, providing unparalleled insights into the atomic-scale structure and chemistry of a wide
range of materials. Its ability to deliver 3D compositional mapping with high sensitivity makes it
an essential tool for fundamental research, industrial process development, and failure
analysis. As the technique continues to evolve with advancements in instrumentation, sample
preparation, and data analysis methods, its impact on materials science and related fields is
expected to grow even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory (APT)

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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